molecular formula C11H11ClN2OS B2838355 2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide CAS No. 944890-81-7

2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2838355
CAS No.: 944890-81-7
M. Wt: 254.73
InChI Key: HYLQWPDMMNYPNQ-UHFFFAOYSA-N
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Description

2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is a compound that belongs to the benzothiazole class . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives possess a wide range of pharmacological properties and a high degree of structural diversity .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as this compound, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A specific reaction involving chloroacetyl chloride has also been reported .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Iodine can also promote a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .

Scientific Research Applications

Antimicrobial and Cytotoxic Activities

2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide derivatives have been investigated for their antimicrobial activity. A study found that certain derivatives showed significant antibacterial activity, as well as anticandidal effects against C. parapsilosis and C. glabrata. Additionally, these compounds displayed cytotoxic activity against various human and mouse cell lines, suggesting potential for cancer treatment (Dawbaa et al., 2021).

Psychotropic, Anti-inflammatory, and Anticancer Activities

Some N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamide derivatives exhibit significant psychotropic in vivo activities. They have shown high anti-inflammatory activity and selective cytotoxic effects on tumor cell lines, with some demonstrating antimicrobial actions. This research indicates the potential for these compounds in developing treatments for neurological disorders and cancer (Zablotskaya et al., 2013).

Antinociceptive Properties

Compounds derived from this compound have shown significant antinociceptive (pain-relieving) properties in various animal models. This suggests their potential use in developing new analgesic drugs (Önkol et al., 2004).

Corrosion Inhibition in Industrial Applications

Some benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. These findings indicate potential applications in industrial settings to protect metal surfaces from corrosion (Hu et al., 2016).

Bioinformatic and Pathology Studies in Neurodegenerative Diseases

New Schiff bases derived from this compound were evaluated for their drug-like, pharmacokinetic, and pharmacodynamic properties. These compounds are potential candidates for treating neurodegenerative disorders like Alzheimer’s disease (Avram et al., 2021).

Future Directions

The future directions for research on 2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide and similar compounds could involve further exploration of their synthesis, characterization, and biological activity. This could lead to the development of more potent biologically active benzothiazole-based drugs .

Properties

IUPAC Name

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c1-6-3-4-8-9(5-6)16-11(13-8)14-10(15)7(2)12/h3-5,7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLQWPDMMNYPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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